[(5-Chlorobenzo[d]thiazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate
CAS No.: 845879-03-0
Cat. No.: VC6612824
Molecular Formula: C11H8ClN3S4
Molecular Weight: 345.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845879-03-0 |
|---|---|
| Molecular Formula | C11H8ClN3S4 |
| Molecular Weight | 345.9 |
| IUPAC Name | [(5-chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide |
| Standard InChI | InChI=1S/C11H8ClN3S4/c1-16-10(14-5-13)17-6-18-11-15-8-4-7(12)2-3-9(8)19-11/h2-4H,6H2,1H3 |
| Standard InChI Key | WCADWUIDMUAELF-GXDHUFHOSA-N |
| SMILES | CSC(=NC#N)SCSC1=NC2=C(S1)C=CC(=C2)Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of [(5-chlorobenzo[d]thiazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate is C₁₁H₈ClN₃S₄, with a molecular weight of 353.94 g/mol . The compound’s backbone consists of a benzo[d]thiazole ring system, a bicyclic structure featuring a benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur). Key structural features include:
-
A chlorine atom at the 5-position of the benzothiazole ring, which influences electronic properties and reactivity.
-
A thioether linkage (–S–CH₂–) at the 2-position, connecting the benzothiazole core to a methyl cyanocarbonimidodithioate group (–N=C(SCH₃)S–).
This combination of electron-withdrawing (chlorine) and electron-donating (sulfur) groups creates a polarized electronic environment, potentially enhancing its suitability for nucleophilic or electrophilic reactions .
Synthesis and Derivative Chemistry
While no direct synthesis route for CAS 845879-03-0 is documented in the provided sources, analogous benzothiazole derivatives offer insights into plausible methodologies. For example, 4-chloro-2-mercaptobenzothiazole (CAS 1849-65-6), a related compound, is synthesized via cyclization reactions of chlorinated anilines with carbon disulfide under basic conditions . Extending this approach, the target compound could be synthesized through:
-
Thiolation: Introducing a thiol group (–SH) at the 2-position of 5-chlorobenzo[d]thiazole.
-
Alkylation: Reacting the thiol with methylene bromide to form the –S–CH₂– bridge.
-
Functionalization: Coupling the intermediate with cyanocarbonimidodithioate reagents.
A comparative analysis of synthesis challenges includes the sensitivity of sulfur-containing groups to oxidation, necessitating inert atmospheres and low-temperature conditions .
Physicochemical Properties
Property data for CAS 845879-03-0 is sparse, but inferences can be drawn from structurally similar compounds:
The cyanocarbonimidodithioate group introduces additional sulfur atoms, which may enhance metal-chelating capabilities but reduce solubility in polar solvents .
Future Research Directions
-
Synthetic Optimization: Developing scalable routes to improve yield and purity.
-
Biological Screening: Evaluating antimicrobial, anticancer, or enzyme-inhibitory potential.
-
Materials Studies: Investigating coordination polymers or conductive materials derived from metal complexes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume